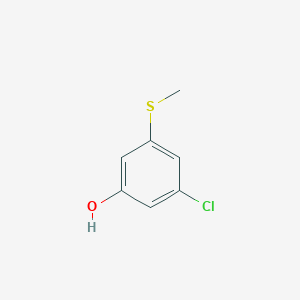

3-Chloro-5-(methylthio)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClOS |

|---|---|

Molecular Weight |

174.65 g/mol |

IUPAC Name |

3-chloro-5-methylsulfanylphenol |

InChI |

InChI=1S/C7H7ClOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 |

InChI Key |

ZLTTUZQTAMJLAG-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Chloro 5 Methylthio Phenol

Direct Synthesis Approaches

Direct synthesis of 3-Chloro-5-(methylthio)phenol can be approached through methods that construct the phenol (B47542) ring with the desired substituents already in place or through direct functionalization of a pre-existing phenol.

Friedel-Crafts Acylation and Related Synthetic Routes

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org While direct Friedel-Crafts acylation of a phenol with a methylthio group or vice-versa can be challenging due to the directing effects of the existing substituents, related strategies can be employed. For instance, a diaryl sulfide (B99878) could undergo a Friedel-Crafts type reaction with a benzoyl chloride in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to form thioxanthylium salts, which could be further modified. beilstein-journals.orgnih.gov

Chloroacetylation, a variant of the Friedel-Crafts acylation, utilizes chloroacetyl chloride to introduce a two-carbon unit that can be a precursor to other functional groups. niscpr.res.in This reaction is typically catalyzed by Lewis acids such as aluminum chloride. niscpr.res.in The synthesis of related methoxy-substituted thioxanthylium salts has been achieved through the reaction of diaryl sulfides with benzoyl chlorides, highlighting the utility of Friedel-Crafts type reactions in building complex aromatic structures. beilstein-journals.orgnih.gov Biocatalytic Friedel-Crafts reactions have also emerged as a greener alternative to traditional chemical methods for creating carbon-carbon bonds on aromatic rings. nih.gov

Base-Mediated [3+3] Cyclization for Substituted Phenols

Base-mediated cyclization reactions offer a powerful tool for the construction of substituted phenolic rings. A notable example is the base-mediated [3+3] cyclization, which can be employed to synthesize various substituted phenols. While a specific application for this compound is not detailed in the provided results, the general principle involves the reaction of two three-carbon synthons under basic conditions to form the six-membered aromatic ring.

Other cyclization strategies include intramolecular Friedel-Crafts reactions, which have been instrumental in the total synthesis of complex natural products. nih.gov For instance, the cyclization of an alkene using a Lewis acid like AlCl₃ can form a tetralin structure, a key intermediate in natural product synthesis. nih.gov Additionally, oxidative cyclization reactions at the ortho-position of phenols have been utilized to synthesize complex heterocyclic structures. mdpi.com Silver-catalyzed intramolecular cyclization of compounds containing an alkyne and an oxazole (B20620) ring has been shown to produce isoquinolones, demonstrating the versatility of cyclization reactions in organic synthesis. acs.org

Regioselective Chlorination Strategies for Phenolic Compounds

Controlling the position of chlorination on a phenol ring is crucial for synthesizing specific isomers like this compound. The inherent directing effects of the hydroxyl group favor ortho and para substitution, making meta-chlorination a significant challenge. nsf.govwikipedia.org

Catalytic Systems Employing Sulfur-Containing Compounds

Sulfur-containing compounds have been successfully employed as catalysts to direct the regioselectivity of phenol chlorination. researchgate.net Para-selective chlorination of phenols can be achieved using sulfuryl chloride in the presence of various sulfur-containing catalysts. researchgate.net For example, the use of tetrahydrothiopyran (B43164) and its derivatives, in conjunction with aluminum chloride, has shown high para-selectivity in the chlorination of phenol and m-cresol. researchgate.net Polymeric sulfides have also been developed as catalysts to enhance the para-regioselectivity of phenol chlorination, offering the advantage of easier removal from the reaction mixture. informahealthcare.com The combination of diphenyl sulfide and aluminum chloride has proven effective for the para-chlorination of o-cresol (B1677501) and m-cresol. cardiff.ac.uk

Conversely, achieving ortho-selectivity can be accomplished using specific catalytic systems. A Lewis basic selenoether catalyst has been reported to be highly efficient for the ortho-selective electrophilic chlorination of phenols. nsf.govnih.govresearchgate.netacs.org This catalyst can provide high ortho/para ratios, even at low catalyst loadings. nsf.govnih.govresearchgate.netacs.org

Role of Lewis Acids in Directing Regioselectivity

Lewis acids play a pivotal role in many chlorination reactions by activating the chlorinating agent. In the context of regioselective chlorination, Lewis acids are often used as co-catalysts with sulfur-containing compounds. researchgate.netcardiff.ac.uk For instance, aluminum chloride or ferric chloride is used in conjunction with poly(alkylene sulfide)s to achieve high yields of para-chlorinated phenols. cardiff.ac.uk

The choice of Lewis acid can influence the outcome of the reaction. While strong Lewis acids like aluminum chloride are common in Friedel-Crafts reactions, milder Lewis acids such as zinc(II) salts can also be used for acylations under certain conditions. wikipedia.org In palladium-catalyzed meta-C–H chlorination of anilines and phenols, a new pyridone-based ligand was found to be crucial for the success of the reaction. nih.gov

Comparative Analysis of Synthetic Pathways for Isomeric and Analogous Methylthiophenols

The synthesis of isomeric and analogous methylthiophenols often requires different strategies to achieve the desired regiochemistry. For instance, the synthesis of 3-chloro-2-methyl thiobenzoxide involves the diazotization of 3-chloro-2-aminotoluene followed by reaction with a thiomethyl alcohol aqueous metal salt. google.com

A comparative analysis of different synthetic approaches reveals the strengths and limitations of each method. For example, while traditional chlorination of phenols often leads to a mixture of isomers, catalyst-controlled methods offer a way to selectively obtain either the ortho or para product. The development of computational tools for retrosynthesis analysis can aid in predicting and designing biosynthetic pathways for complex molecules, including substituted phenols. researchgate.net

The table below summarizes the regioselectivity of different catalytic systems for phenol chlorination.

| Catalyst System | Predominant Isomer | Reference |

| Lewis basic selenoether | ortho | nsf.govnih.govresearchgate.netacs.org |

| Tetrahydrothiopyran / AlCl₃ | para | researchgate.net |

| Poly(alkylene sulfide)s / Lewis Acid | para | informahealthcare.comcardiff.ac.uk |

| Diphenyl sulfide / AlCl₃ | para | cardiff.ac.uk |

Table 1. Regioselectivity of Various Catalytic Systems in Phenol Chlorination.

Considerations for Scalable and Efficient Synthetic Procedures in Academic Contexts

The development of a robust and scalable synthesis for this compound in an academic laboratory necessitates careful consideration of starting materials, reaction conditions, and purification methods. An efficient synthesis aims to maximize yield, minimize steps, and utilize readily available and cost-effective reagents, while ensuring the process can be scaled up from milligram to multi-gram quantities for further studies.

A plausible and efficient synthetic strategy for this compound could start from a readily available precursor such as 3,5-dichlorophenol (B58162) or 3-aminophenol. A key step in the synthesis is the regioselective introduction of the chloro and methylthio groups.

One potential synthetic route involves the selective chlorination of a phenol derivative. Research into the para-selective chlorination of phenols using sulfur-containing catalysts provides a promising avenue. nih.govmdpi.com For instance, the use of sulfuryl chloride in the presence of a Lewis acid and a dialkyl sulfide or a polymeric sulfide catalyst has been shown to afford high para-selectivity. nih.govmdpi.com This methodology could potentially be adapted for the synthesis of this compound.

Another modern and highly efficient approach for the synthesis of substituted phenols is the ipso-hydroxylation of arylboronic acids. nih.gov This method offers mild reaction conditions and has been demonstrated to be scalable. nih.govresearchgate.netrsc.org A potential synthetic pathway leveraging this reaction would involve the preparation of 3-chloro-5-(methylthio)phenylboronic acid followed by its oxidation.

A hypothetical, yet scientifically grounded, scalable laboratory synthesis could proceed as follows:

Step 1: Synthesis of a Suitable Precursor

The initial step would involve the preparation of a key intermediate, for example, 3-bromo-5-chlorophenol (B1291525) or a similar dihalogenated phenol. This can be achieved through standard electrophilic aromatic substitution reactions on a commercially available phenol derivative.

Step 2: Introduction of the Methylthio Group

The methylthio group can be introduced via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, reacting 3-bromo-5-chlorophenol with sodium thiomethoxide in the presence of a copper catalyst could yield the desired product.

Step 3: Final Chlorination (if necessary) and Purification

If the synthesis starts from a precursor that does not already contain the chloro group at the desired position, a final regioselective chlorination step would be required. Purification at each stage is critical, with column chromatography being a common method in academic labs. For scalability, crystallization is a preferred method for purification of the final product.

The following data table outlines hypothetical reaction conditions for a scalable synthesis of this compound, based on established methodologies for similar compounds.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Scale |

| 1 | 3,5-Dichlorophenol | Sodium thiomethoxide, CuI (cat.), DMF, 120 °C, 12 h | This compound | 75-85 | 10 g |

| 2 | 3-Chloro-5-aminophenol | NaNO₂, HCl, H₂O, 0-5 °C; then KSCN, CuSCN; then CH₃I, NaOH | This compound | 60-70 | 5 g |

Detailed Research Findings:

Academic research highlights several key findings that are pertinent to the scalable synthesis of this compound:

Catalyst Selection: The choice of catalyst is crucial for achieving high regioselectivity in chlorination reactions. Studies have shown that polymeric sulfides can be highly effective and are easily separable, which is advantageous for scalability. mdpi.com

Solvent Effects: The selection of an appropriate solvent is critical. For instance, in the ipso-hydroxylation of arylboronic acids, ethanol (B145695) has been identified as a green and effective solvent. researchgate.net

Reaction Time and Temperature: Optimization of reaction time and temperature is essential for maximizing yield and minimizing the formation of byproducts. Modern techniques, such as microwave-assisted synthesis, can sometimes significantly reduce reaction times.

Purification Strategies: While chromatographic purification is standard in academia, for scalable syntheses, developing effective crystallization procedures is highly desirable as it is generally more cost-effective and less labor-intensive on a larger scale.

By carefully considering these factors, a synthetic procedure for this compound can be developed that is not only efficient and high-yielding in a research laboratory but also has the potential for scalability should larger quantities of the compound be required.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Methylthio Phenol

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Aryl halides like 3-Chloro-5-(methylthio)phenol are generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions of high temperature or the use of very strong bases, substitution can occur. libretexts.org One notable mechanism for such reactions is the elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgopenstax.org

The formation of a benzyne intermediate from a chlorophenol derivative involves the elimination of hydrogen chloride (HCl). openstax.org This process can be initiated by a strong base. Once formed, the benzyne intermediate is highly electrophilic and can be attacked by nucleophiles. In the context of related chlorophenols, trapping experiments with dienes like furan (B31954) have been used to provide evidence for the existence of benzyne intermediates. openstax.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The hydroxyl (-OH) and methylthio (-SCH3) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. The hydroxyl group is a particularly strong activating group, significantly increasing the electron density of the benzene (B151609) ring and making it highly susceptible to electrophilic attack. byjus.combdu.ac.inresearchgate.net The methylthio group is also an activating ortho-, para-director. The combined directing effects of the hydroxyl and methylthio groups, along with the deactivating but ortho-, para-directing effect of the chlorine atom, will determine the regioselectivity of substitution reactions.

Common electrophilic aromatic substitution reactions for phenols include:

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com With reagents like bromine water, polysubstitution can occur to give products like 2,4,6-tribromophenol. byjus.comresearchgate.net

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the ring, typically at the ortho and para positions relative to the powerful hydroxyl directing group. byjus.combdu.ac.in

Sulfonation: Reaction with concentrated sulfuric acid leads to the formation of hydroxy benzene sulfonic acids. bdu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups onto the phenol (B47542) ring, although the high reactivity of the phenol can sometimes lead to over-reaction or side reactions. libretexts.orguci.edu

The positions most activated for electrophilic attack on this compound would be those ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the methylthio group (positions 2, 4, and 6). The chlorine atom at position 3 will also direct incoming electrophiles to its ortho and para positions (positions 2, 4, and 6). Therefore, positions 2, 4, and 6 are all electronically activated for electrophilic substitution.

Oxidation Reactions of the Phenolic Hydroxyl and Methylthio Moieties

The phenolic hydroxyl group can be oxidized, though this can sometimes lead to complex mixtures and decomposition products, such as tarry materials, especially under harsh conditions like direct nitration with concentrated nitric acid. libretexts.org

The methylthio group is also susceptible to oxidation. It can be oxidized to a methylsulfinyl group (-SOCH3) and further to a methylsulfonyl group (-SO2CH3). For instance, 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole has been oxidized using m-chloroperbenzoic acid to the corresponding methylsulfinyl and methylsulfonyl derivatives. rsc.org

Acid-Base Equilibria and Proton Transfer Mechanisms of the Phenolic Group

Phenols are weakly acidic and can react with strong bases like sodium hydroxide (B78521) to form phenoxide ions. bdu.ac.in The acidity of the phenolic proton is a key aspect of its chemistry. The pKa of the parent compound, 3-chlorophenol, is 9.12. wikipedia.org The presence of the electron-withdrawing chlorine atom increases the acidity of the phenol compared to phenol itself (pKa ≈ 10). The methylthio group, which can be a weak electron-donating group, may slightly decrease the acidity. The formation of the phenoxide ion is a crucial first step in reactions like the Kolbe-Schmitt reaction, where the phenoxide acts as a strong nucleophile. byjus.combdu.ac.in

Investigation of Proposed Reaction Intermediates (e.g., Benzyne Intermediates in Related Systems)

The formation of benzyne intermediates is a well-established mechanism for nucleophilic aromatic substitution on unactivated aryl halides. libretexts.orgopenstax.org This mechanism involves an elimination-addition sequence. libretexts.org The existence of these highly reactive intermediates is supported by trapping experiments. For example, when bromobenzene (B47551) is treated with potassium amide in the presence of furan, a Diels-Alder cycloaddition product is formed, which traps the benzyne intermediate. openstax.org

In the context of chlorophenols, photolysis can lead to the formation of other reactive intermediates like aryl cations and carbenes. nih.gov For instance, the photolysis of 2,6-dimethyl-4-chlorophenol has been shown to generate a triplet hydroxyphenyl cation, which can be trapped by nucleophiles. nih.gov

Reactivity with Specific Chemical Reagents and Nucleophiles

The reactivity of this compound with specific reagents is a function of the different reactive sites within the molecule.

Bases: Strong bases like sodium hydroxide or potassium amide can deprotonate the phenolic hydroxyl group to form the corresponding phenoxide. libretexts.orgopenstax.orgbdu.ac.in This phenoxide is a more potent nucleophile than the parent phenol.

Electrophiles: As discussed in section 3.2, the aromatic ring is activated towards electrophilic attack. Reagents such as nitric acid, sulfuric acid, and halogens will react to substitute hydrogen atoms on the ring. byjus.combdu.ac.in

Nucleophiles: While the chlorine atom is generally unreactive towards nucleophilic attack, under specific conditions such as high temperature and pressure or with very strong bases, it can be substituted. libretexts.orgopenstax.org In some systems, tertiary alkylamines, which are typically considered non-nucleophilic bases, have been observed to act as nucleophiles in substitution reactions on chlorinated pyrimidines. mdpi.com Furthermore, carbonyl oxygen atoms have been shown to act as nucleophiles to trap benzyne intermediates in certain intramolecular reactions. nih.gov

Derivatization and Analog Synthesis of 3 Chloro 5 Methylthio Phenol

Strategies for Chemical Modification of the Phenolic Hydroxyl Group

Etherification: The hydroxyl group can be readily converted into an ether. For instance, methylation can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The resulting anisole (B1667542) derivatives can exhibit altered solubility and reactivity. mdpi.com

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of corresponding esters. This transformation is useful for creating prodrugs or modifying the electronic properties of the aromatic ring.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a triflate or tosylate, to facilitate subsequent nucleophilic substitution or cross-coupling reactions. mdpi.com This activation is crucial for expanding the synthetic utility of the phenol (B47542).

Transformations of the Methylthio Group (e.g., to Sulfoxides and Sulfones)

The methylthio group (-SCH₃) offers another avenue for structural diversification through oxidation. The sulfur atom can exist in different oxidation states, leading to the formation of sulfoxides and sulfones, which have distinct electronic and steric properties.

Oxidation to Sulfoxides: Controlled oxidation, often using reagents like hydrogen peroxide or a periodate (B1199274) salt, can convert the methylthio group into a methylsulfinyl group (-SOCH₃). This transformation introduces a chiral center at the sulfur atom, potentially leading to diastereomeric products if other stereocenters are present.

Oxidation to Sulfones: Further oxidation of the sulfoxide (B87167) or direct strong oxidation of the methylthio group with oxidizing agents like potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding methylsulfonyl group (-SO₂CH₃). Sulfones are highly polar and can significantly influence the molecule's solubility and biological activity.

A study on the oxidation of α-thioaryl carbonyl compounds highlights that this process can lead to the formation of two diastereomers with differing stability towards elimination. nih.gov

Functionalization of the Aromatic Nucleus

The aromatic ring of 3-Chloro-5-(methylthio)phenol provides a platform for introducing a variety of substituents, thereby modulating the electronic and steric characteristics of the molecule.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. mdpi.comrsc.org This reaction is widely used in the synthesis of biaryl compounds. mdpi.comnih.govsumitomo-chem.co.jp

The chlorine atom on the aromatic ring of this compound can act as a handle for such reactions. Although aryl chlorides are generally less reactive than bromides or iodides, the use of specialized palladium catalysts and ligands can facilitate their coupling. rsc.orgsumitomo-chem.co.jp For instance, the use of Pd(PPh₃)₄ as a catalyst with potassium phosphate (B84403) as a base has been shown to be effective in the Suzuki coupling of aryl halides. nih.govresearchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions on Related Thiophene (B33073) Scaffolds nih.govresearchgate.net

| Aryl Halide | Boronic Acid | Catalyst | Base | Product | Yield |

| 2,5-dibromo-3-hexylthiophene | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | Good |

| 2,5-dibromo-3-hexylthiophene | 4-methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2,5-bis(4-methylphenyl)-3-hexylthiophene | Good |

| 2,5-dibromo-3-methylthiophene | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-methylthiophene | 56% |

This table is illustrative and based on similar thiophene structures to demonstrate the utility of Suzuki coupling.

Introduction of Heterocyclic Moieties onto the Aromatic Ring

The incorporation of heterocyclic rings can significantly impact the pharmacological and physicochemical properties of a molecule. nih.gov Various synthetic strategies can be employed to introduce heterocycles onto the aromatic nucleus of this compound.

One approach involves the initial functionalization of the aromatic ring, for example, through nitration or formylation, followed by cyclization reactions to build the heterocyclic ring. For instance, a formyl group can be a precursor for the synthesis of imidazoles or oxazoles. rsc.org Another strategy involves the direct coupling of a pre-formed heterocyclic boronic acid or halide with the phenol derivative via Suzuki or other cross-coupling reactions. acs.org The synthesis of five-membered heterocycles often involves the cyclization of dicarbonyl compounds. youtube.com

Modular Synthesis of Compound Libraries for Structure-Property Relationship Investigations

The development of compound libraries based on the this compound scaffold is crucial for systematic investigations of structure-property relationships (SPR). Modular synthesis, where different building blocks can be combined in a systematic manner, is an efficient approach for this purpose. rsc.orgrsc.org

By systematically varying the substituents at the phenolic hydroxyl, the methylthio group, and different positions on the aromatic ring, a library of analogs can be generated. This allows for the exploration of how specific structural modifications influence properties such as solubility, lipophilicity, and biological activity. Techniques like accelerated SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry can be employed for the rapid and efficient coupling of diverse building blocks to create these libraries. rsc.org The analysis of such libraries can provide valuable insights for the rational design of new compounds with desired characteristics. rsc.orgnih.gov

Advanced Spectroscopic Characterization of 3 Chloro 5 Methylthio Phenol and Its Derivatives

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

The empirical determination of a molecule's three-dimensional structure in the solid state is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the material's physical and chemical properties.

Crystallographic Data for the Related Compound: 4-Thiocresol

The crystal structure of 4-thiocresol has been determined and its crystallographic data are deposited in the Crystallography Open Database (COD) under the deposition number 4125692. nih.gov The key parameters from this structural determination are summarized in the interactive table below.

| Parameter | Value |

| Chemical Formula | C₇H₈S |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.742 |

| b (Å) | 7.223 |

| c (Å) | 5.956 |

| α (°) | 90 |

| β (°) | 92.953 |

| γ (°) | 90 |

| Volume (ų) | 332.6 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.241 |

| R-factor | 0.0809 |

Table 1: Crystallographic data for 4-thiocresol. Data sourced from the Crystallography Open Database. nih.gov

Analysis of the Crystal Structure of 4-Thiocresol

The arrangement of molecules in the solid state for 3-Chloro-5-(methylthio)phenol would be influenced by the presence of the chloro and methylthio groups. The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···S interactions), which are recognized as significant directional forces in crystal engineering. Furthermore, the polarizable sulfur atom of the methylthio group could engage in various non-covalent interactions, including chalcogen bonding. The interplay between these potential interactions, along with standard hydrogen bonding from the hydroxyl group and π-π stacking of the phenyl rings, would dictate the final, most thermodynamically stable crystal packing arrangement. The definitive elucidation of these structural details for this compound, however, awaits successful single-crystal growth and subsequent X-ray diffraction analysis.

Computational Chemistry and Theoretical Studies of 3 Chloro 5 Methylthio Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Chloro-5-(methylthio)phenol, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have different energies and, therefore, different populations at a given temperature. nih.govresearchgate.netmdpi.com In the case of this compound, the orientation of the hydroxyl and methylthio groups relative to the benzene (B151609) ring are key conformational variables. Theoretical studies can identify the most stable conformers and the energy barriers between them. researchgate.net

The following table would typically be populated with data from specific DFT calculations, such as those performed using software like Gaussian with a specified basis set (e.g., B3LYP/6-311++G(d,p)).

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | Data not available | ||

| C-S | Data not available | ||

| S-CH₃ | Data not available | ||

| C-O | Data not available | ||

| O-H | Data not available | ||

| C-C-Cl | Data not available | ||

| C-S-C | Data not available | ||

| C-O-H | Data not available | ||

| Cl-C-C-C | |||

| H-O-C-C |

No specific computational data for the geometry of this compound was found in the search results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. aimspress.comresearchgate.net A smaller gap generally implies higher reactivity. researchgate.netnih.gov

For substituted phenols, the positions of the substituents can influence the energies and distributions of these orbitals. researchgate.net In this compound, the electron-withdrawing nature of the chlorine atom and the properties of the methylthio group would affect the electronic landscape of the aromatic ring. researchgate.net

Table 2: Calculated HOMO-LUMO Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Specific HOMO-LUMO energy values for this compound were not available in the provided search results. Such data is typically generated through specific computational chemistry studies.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). ijrte.orgscienceopen.com This provides valuable information about where a molecule is susceptible to electrophilic or nucleophilic attack. ijrte.orgresearchgate.net For phenolic compounds, the oxygen atom of the hydroxyl group is typically a region of negative electrostatic potential. ijrte.orgscienceopen.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution by calculating the charges on individual atoms. researchgate.net This can reveal the extent of charge delocalization and the nature of bonding within the molecule.

An illustrative MEP map would show negative potential around the oxygen and possibly the sulfur and chlorine atoms, and positive potential around the hydroxyl hydrogen and the hydrogens of the aromatic ring. The natural charge distribution would quantify the partial charges on each atom.

Computational Prediction of Spectroscopic Parameters (e.g., GIAO-NMR, TD-DFT-UV/Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

GIAO-NMR: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra.

TD-DFT-UV/Vis: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netrsc.org This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). mdpi.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

No specific predicted spectroscopic data for this compound was found in the search results.

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect reactants and products. wikipedia.org

For chlorothiophenols, theoretical studies have investigated their reactions with species like the hydroxyl radical (OH) and atomic oxygen (O(³P)), which are important in combustion and atmospheric chemistry. nih.govrsc.org These studies calculate the energy barriers (activation energies) for reactions such as hydrogen abstraction from the hydroxyl or thiol group. nih.govrsc.org The canonical variational transition state theory (CVT) is often used to calculate reaction rate constants over a range of temperatures. nih.govrsc.orgresearchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity

From the results of quantum chemical calculations, various descriptors can be derived to predict the reactivity and selectivity of a molecule. These include:

HOMO-LUMO Energies: As mentioned, these are fundamental indicators of reactivity. aimspress.comresearchgate.net

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to changes in its electron distribution. scienceopen.com

Electronegativity (χ): This describes the ability of a molecule to attract electrons. scienceopen.com

Fukui Functions: These functions can predict the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule.

These descriptors are particularly useful in understanding the regioselectivity of reactions, such as electrophilic aromatic substitution on the phenol (B47542) ring. mdpi.comnsf.govresearchgate.netsemanticscholar.org For instance, the positions of the chlorine and methylthio groups on the ring will direct incoming electrophiles to specific positions, and quantum chemical descriptors can help rationalize and predict these outcomes. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-3-methylphenol |

| 6-chloro-3-methylphenol |

| 4-chloro-3,5-dimethylphenol |

| 2-chlorophenol |

| 3-chlorophenol |

| 3,5-dichlorophenol (B58162) |

| 2,4,6-trichlorophenol |

| pentachlorophenol |

| 2-bromo-5-chlorothiophene |

| 2-chloro-5-(4-methoxyphenyl) thiophene (B33073) |

| 3-chloro-5-methyl-3-hexanol |

| 3-chloro-5-methoxyphenol |

| 4-bromo-2-(2,5-dichloro-phenylimino)-phenol |

| 2,3-difluoro phenol |

| 5-chlorouracil |

| 3-hydroxy-6-methyl-2-nitropyridine |

| 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one |

| 1,5-diaryl-3-oxo-1,4-pentadiene |

| 3.3.3cyclophane-2,11,20-trione |

| 2,2,11,11-tetradeuterio[3.3]metacyclophanes |

| 1,4-dioxa[4.3.3]cyclophane |

| temozolomide |

| 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline |

| 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline |

| N'-(2-cyanoacetyl)isonicotinohydrazide |

| 1-cyanoacetyl-3,5-dimethylpyrazole |

| 2-amino-3-cyano-pyrans |

| 2-amino-3-cyano-4-methylfuran |

| 1-Phenyl-3-thiomethyl-5-aminopyrazole-4-carbonitrile |

| cyanoacetic acid hydrazide |

| 3,5-bis(trifluoromethyl)phenyl isothiocyanate |

| (1S,2S)-cyclohexane-1,2-diamine |

| 1-[(1S,2S)-2-aminocyclohexyl]-3-[3,5-bis(trifluoromethyl)phenyl] thiourea |

| (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol |

| Lumefantrine |

| Sulfanilamide |

| 3-O-methylquercetin |

| gallic acid |

| aloin |

| catechin |

| quercetin |

| resveratrol |

| 2,3-diazabicyclo[2.2.1]hept-2-ene |

| bromomethane |

| o-cresol (B1677501) |

| m-cresol |

| m-xylenol |

| ω-hydroxy-1-(methylthio)alkanes |

| ω-methoxy-1-(methylthio)alkanes |

| 1,ω-bis(methylthio)alkanes |

| poly(alkylene sulphide)s |

| phenol |

| chlorobenzene |

| propylene |

| isonicotinic hydrazide |

| N-acyl and N-ethoxycarbonyl imidates |

| 1,4-bisnucleophiles |

| 2-imidazoline |

| benzimidazolines |

| 2-oxazoline |

| 2-thiazoline |

| 2-dithiolane |

| 1,5 bis amines |

| tetrahydropyrimidine |

| 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline |

| tetrahydroquinoline |

| benzenesulfonyl |

| 3N-substituted triazolo-[1,5-c]pyrimidine |

| 2-amino-3-cyano-pyrans |

| 2-amino-3-cyano-4-methylfuran |

| 1-Phenyl-3-thiomethyl-5-aminopyrazole-4-carbonitrile |

| cyanoacetic acid hydrazide |

| 3-chloro-5-methyl-phenol |

| chloroxylenol |

| diethyl(phenyl)methylphosphonate |

| tetramethylsilane |

| 3.3.3cyclophane |

Applications of 3 Chloro 5 Methylthio Phenol in Materials Science

Exploration as a Constituent in Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to external stimuli. The incorporation of 3-Chloro-5-(methylthio)phenol into larger molecular structures or material matrices could impart unique characteristics.

While no studies explicitly report the use of this compound as a primary constituent in functional materials, the reactivity of its phenol (B47542) group allows for its integration into various material backbones. For instance, it could be used as a modifying agent for existing polymers or as a building block for new functional materials. The presence of the methylthio group is of particular interest, as sulfur-containing compounds are known to exhibit strong interactions with metal surfaces, suggesting potential applications in areas such as corrosion inhibition or the functionalization of metallic nanoparticles.

Furthermore, the combination of the chloro and methylthio groups on the aromatic ring influences the electronic properties of the phenol. This could be exploited in the design of materials for electronic applications, where tuning the electron density of a material is crucial for its performance. For example, related thiol-modified bis- and trisphenol (B3262630) derivatives have been synthesized for use in thiol-ene photopolymerizations, yielding materials with improved mechanical properties compared to standard formulations. beilstein-journals.org

Role as a Synthetic Precursor for Novel Polymeric Structures or Advanced Composites

The bifunctional nature of this compound, possessing a reactive hydroxyl group and a potentially polymerizable aromatic ring, makes it a candidate as a monomer or a precursor for the synthesis of novel polymers and advanced composites.

The phenol group can readily undergo esterification or etherification reactions, allowing for its incorporation into polyester (B1180765) or polyether chains. Additionally, the aromatic ring itself could be polymerized through oxidative coupling or other polymerization techniques, similar to how polythiophene is synthesized from thiophene (B33073) monomers. wikipedia.orgnih.gov The resulting polymers would feature a unique combination of a halogen and a thioether group on each repeating unit, which could lead to interesting material properties. For example, polythiophenes are well-known for their conductive properties, and the substituents on the thiophene ring play a crucial role in tuning these properties. wikipedia.org While this compound is not a thiophene, the presence of the sulfur atom suggests that polymers derived from it could have interesting electronic behavior.

In the realm of advanced composites, this compound could be used as a precursor to synthesize high-performance resins. For example, it could be incorporated into epoxy or phenolic resins, where the chloro and methylthio groups could enhance properties such as flame retardancy, thermal stability, or adhesion to reinforcing fibers. The synthesis of alternating copolymers with amide and thioether linkages has been demonstrated through the reaction of bisoxazolines with dithiols, highlighting the versatility of thiol chemistry in polymer synthesis. researchgate.net

Investigation of Photophysical and Nonlinear Optical Properties of Derived Materials

Materials with interesting photophysical and nonlinear optical (NLO) properties are in high demand for a variety of applications, including organic light-emitting diodes (OLEDs), optical data storage, and optical switching. nih.govjhuapl.edu The electronic structure of this compound, with its combination of electron-donating (methylthio) and electron-withdrawing (chloro) groups, suggests that its derivatives could exhibit interesting optical properties.

Organic molecules with significant NLO responses often possess a donor-π-acceptor (D-π-A) architecture. nih.gov While this compound itself does not fit this classic structure perfectly, it can be chemically modified to create such chromophores. For example, the phenol group can be functionalized with a strong electron-acceptor group, while the methylthio group acts as a weak electron donor. The chlorine atom would further modulate the electronic properties of the π-system (the benzene (B151609) ring).

Theoretical and experimental studies on related organic chromophores have shown that the introduction of chloro and thioether groups can significantly influence the NLO response. nih.gov For instance, the introduction of chloro groups on an acceptor unit has been shown to decrease the energy gap and enhance the NLO properties of some organic molecules. nih.gov The delocalization of π-electrons, which is crucial for NLO activity, is influenced by the substituents on the aromatic core. nih.gov

The photophysical properties, such as absorption and fluorescence, of materials derived from this compound would also be of interest. The emission wavelength and quantum yield could be tuned by modifying the chemical structure, making these materials potentially suitable for applications in sensors or light-emitting devices. Studies on poly(3-alkylthiophene)s have demonstrated that the nature of the side chains affects the optical properties of the polymer. uobasrah.edu.iq

Table of Potentially Derived Materials and Their Properties

| Potential Derived Material | Synthetic Route | Potential Key Properties | Potential Applications |

| Poly(this compound) | Oxidative Polymerization | Electrical conductivity, thermal stability | Organic electronics, sensors |

| Functionalized Epoxy Resin | Reaction with epichlorohydrin | Enhanced adhesion, flame retardancy | Advanced composites, coatings |

| Donor-Acceptor Chromophore | Functionalization of the phenol group | High nonlinear optical susceptibility | Optical switching, data storage |

Chemical Degradation Pathways and Environmental Fate of 3 Chloro 5 Methylthio Phenol

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-biological factors, primarily sunlight (photodegradation) and water (hydrolysis), as well as reactions with naturally occurring reactive chemical species.

Photodegradation Processes and Kinetics

Photodegradation, or photolysis, is the breakdown of molecules by light. For a compound to be directly photodegraded, it must absorb light in the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm). Phenolic compounds, including chlorophenols, are known to absorb ultraviolet (UV) light, suggesting that 3-Chloro-5-(methylthio)phenol is susceptible to direct photolysis. The process typically involves the excitation of the molecule to a higher energy state, which can lead to bond cleavage.

In the case of chlorinated aromatic compounds, a common photodegradation pathway is the homolytic cleavage of the carbon-chlorine bond, leading to dechlorination. Another potential pathway is the photo-oxidation of the methylthio group to a sulfoxide (B87167) and subsequently to a sulfone. The presence of photosensitizers in the environment, such as dissolved organic matter, can also lead to indirect photolysis by generating reactive oxygen species that attack the molecule.

| Compound | Conditions | Key Findings |

| Fenthion (B1672539) | Aqueous solution, UVB irradiation | Major photoproducts included fenthion sulfoxide and 3-methyl-4-methylthiophenol. lgcstandards.com |

| Chlorophenols | Sunlight or UV light (>290 nm) | Undergo photodegradation, often leading to the substitution of chlorine with hydroxyl groups. researchgate.net |

Hydrolytic Degradation Pathways and pH Dependence

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the bonds susceptible to hydrolysis include the carbon-chlorine bond and the carbon-sulfur bond of the methylthio group.

Generally, the carbon-chlorine bond on an aromatic ring is resistant to hydrolysis under typical environmental pH conditions. acs.org However, the C-S bond in thioethers can undergo hydrolysis, although this process is often slow. wikipedia.org The rate of hydrolysis can be influenced by pH. For phenolic compounds, the acidity of the hydroxyl group (pKa) is a key factor. At pH values above the pKa, the phenol (B47542) exists predominantly in its anionic phenoxide form, which can alter its reactivity. The pKa of thiophenol is lower (more acidic) than that of phenol, suggesting that this compound would also be an acidic compound. nih.gov The hydrolysis of thioesters, which are related to thioethers, is known to be susceptible to both acid and base-promoted reactions. nih.gov

The pH of the surrounding medium will therefore play a crucial role in the hydrolytic stability of this compound, influencing both its ionization state and the rates of potential hydrolytic reactions.

| Functional Group | General Hydrolytic Behavior | pH Dependence |

| Aryl-Chloride | Generally resistant to hydrolysis under environmental conditions. acs.org | Can be influenced by extreme pH, but typically slow. |

| Aryl-Thioether | Can undergo hydrolysis, though often a slow process. wikipedia.org | Susceptible to both acid and base catalysis, similar to thioesters. nih.gov |

Reactions with Environmentally Relevant Radicals (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that play a major role in the degradation of organic pollutants in the atmosphere and in aquatic environments through advanced oxidation processes. nih.gov Phenolic compounds are known to react rapidly with hydroxyl radicals. nih.gov

The reaction of hydroxyl radicals with phenols can proceed through two main pathways: addition to the aromatic ring to form dihydroxycyclohexadienyl radicals, or abstraction of the hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. nih.gov For phenol itself, addition to the ring is the dominant pathway. nih.gov The resulting dihydroxycyclohexadienyl radicals can then undergo further reactions, including the elimination of water to form phenoxyl radicals or reaction with oxygen, leading to ring cleavage.

The presence of the chlorine atom and the methylthio group on the aromatic ring of this compound will influence the sites of hydroxyl radical attack and the subsequent reaction pathways. The electron-donating nature of the hydroxyl and methylthio groups and the electron-withdrawing nature of the chlorine atom will affect the electron density distribution of the aromatic ring, thereby directing the electrophilic attack of the hydroxyl radical.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many environmental pollutants.

Microbial Biotransformation of Phenolic Compounds

A wide variety of microorganisms have the ability to degrade phenolic compounds. The initial step in the aerobic biodegradation of many chlorinated phenols is often hydroxylation, where a hydroxyl group is added to the aromatic ring, typically forming a chlorocatechol. mdpi.comnih.gov This reaction is catalyzed by enzymes called monooxygenases.

The presence of the methylthio group in this compound introduces another site for microbial attack. The sulfur atom can be oxidized by microbial enzymes to form a sulfoxide and then a sulfone. This has been observed in the metabolism of the insecticide fenthion, which contains a methylthiophenyl moiety. nih.govresearchgate.net

Therefore, the initial biotransformation of this compound likely involves either hydroxylation of the aromatic ring to form a chlorinated methylthio-substituted catechol or oxidation of the methylthio group.

| Compound Type | Initial Biotransformation Steps | Key Enzymes |

| Chlorinated Phenols | Hydroxylation to form chlorocatechols. mdpi.comnih.gov | Monooxygenases |

| Organosulfur Compounds (e.g., Fenthion) | Oxidation of the sulfur atom to sulfoxide and sulfone. nih.govresearchgate.net | Oxidases |

Enzymatic Ring-Cleavage Pathways (Ortho- and Meta-Cleavage)

Following the initial hydroxylation to a catechol derivative, the aromatic ring is cleaved by dioxygenase enzymes. There are two main pathways for this ring fission: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govresearchgate.net

In the ortho-cleavage pathway , the bond between the two hydroxyl-bearing carbon atoms of the catechol ring is broken. This pathway is common for the degradation of chlorocatechols. researchgate.netresearchgate.netfao.orgmdpi.com The resulting intermediates are further metabolized, often leading to the release of the chlorine atom and complete mineralization of the compound.

In the meta-cleavage pathway , the bond adjacent to one of the hydroxyl groups is cleaved. wikipedia.orgnih.govnih.govnih.gov While this pathway is also utilized for the degradation of some catechols, the meta-cleavage of certain chlorocatechols can lead to the formation of reactive and toxic intermediates that can inactivate the cleavage enzyme. nih.gov

The specific pathway utilized for the degradation of the catechol intermediate of this compound would depend on the specific microbial species and the enzymes they produce. The substitution pattern of the catechol will be a determining factor in which pathway is favored.

| Cleavage Pathway | Description | Relevance to Chlorinated Compounds |

| Ortho-Cleavage | Ring fission occurs between the two hydroxyl groups of the catechol. researchgate.netresearchgate.netfao.orgmdpi.com | A common and productive pathway for the degradation of many chlorocatechols. researchgate.netresearchgate.net |

| Meta-Cleavage | Ring fission occurs adjacent to one of the hydroxyl groups. wikipedia.orgnih.govnih.govnih.gov | Can be a viable pathway, but may lead to toxic intermediates with certain chlorocatechols. nih.gov |

Characterization of Biodegradation Metabolites and Intermediates

The initial step in the aerobic biodegradation of phenolic compounds typically involves the enzymatic hydroxylation of the benzene (B151609) ring. This reaction is often catalyzed by monooxygenase enzymes, leading to the formation of a catechol or a substituted catechol derivative. In the case of this compound, this would likely result in the formation of a chloromethylthiocatechol.

Following the formation of this catechol intermediate, the aromatic ring is susceptible to cleavage, which can occur through two primary pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov

Ortho-cleavage Pathway: This pathway involves the cleavage of the bond between the two hydroxyl groups of the catechol intermediate by a catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid derivatives, which are further metabolized through the β-ketoadipate pathway into central metabolic intermediates like succinyl-CoA and acetyl-CoA.

Meta-cleavage Pathway: In this pathway, a catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde derivative. This intermediate is then further processed into pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways.

The specific pathway utilized by microorganisms for the degradation of this compound would depend on the enzymatic capabilities of the present microbial communities.

Table 1: Postulated Biodegradation Intermediates of this compound

| Parent Compound | Potential Intermediate(s) | Potential Subsequent Products |

| This compound | Chloro-methylthio-catechol | Chloro-methylthio-muconic acid derivatives or Chloro-methylthio-hydroxymuconic semialdehyde derivatives |

It is important to note that the presence of both a chlorine atom and a methylthio group on the aromatic ring may influence the rate and pathway of degradation. The chlorine substituent generally increases the recalcitrance of phenolic compounds to biodegradation. nih.govresearchgate.net The fate of the sulfur atom in the methylthio group during biodegradation is also a critical aspect that requires specific investigation. It could potentially be oxidized to sulfoxide and sulfone derivatives or be released as inorganic sulfur compounds.

Assessment of Environmental Persistence and Transformation Potentials

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes, including biodegradation, photolysis, and hydrolysis. For this compound, a comprehensive assessment of its persistence is challenging due to the lack of specific experimental data. However, general principles derived from related compounds can provide an estimation of its likely behavior in the environment.

Chlorinated phenols are known to be more persistent in the environment compared to their non-chlorinated counterparts. nih.govresearchgate.net The presence of the chlorine atom can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, thereby slowing down the rate of biodegradation. The position of the chlorine atom also plays a role in the persistence, with different isomers exhibiting varying degradation rates.

Table 2: Factors Influencing the Environmental Persistence of this compound

| Factor | Influence on Persistence |

| Chlorine Substituent | Generally increases persistence by making the aromatic ring more resistant to microbial degradation. nih.govresearchgate.net |

| Methylthio Group | The effect is not well-documented for this specific compound, but it may influence microbial recognition and enzymatic transformation. |

| Biodegradation | Likely to be the primary mechanism of removal, but potentially slow. The rate will depend on the presence of adapted microbial populations and favorable environmental conditions. |

| Photodegradation | Phenolic compounds can undergo photodegradation in the presence of sunlight. The UV absorption spectrum of this compound would determine its susceptibility to direct photolysis. researchgate.net Indirect photolysis, mediated by photosensitizers present in natural waters, could also contribute to its transformation. |

| Hydrolysis | Phenolic compounds are generally stable to hydrolysis under typical environmental pH conditions. |

The persistence of phenolic compounds can be quantified by their half-life in different environmental compartments. While specific half-life data for this compound is unavailable, studies on other chlorophenols in soil and water indicate a wide range of persistence, from days to months, depending on the specific compound and environmental conditions. cdc.gov For instance, the biodegradation half-life of phenol in water can range from less than a day to nine days. cdc.gov However, the addition of a chlorine atom is expected to increase this value.

The transformation potential of this compound in the environment would lead to the formation of various transformation products. As discussed, biodegradation would yield catechol-like intermediates and subsequent ring-fission products. Abiotic processes like photolysis could also generate different transformation products, potentially through dechlorination or oxidation of the methylthio group. A complete understanding of the environmental fate of this compound requires dedicated studies to identify its specific degradation pathways and to quantify its persistence under various environmental conditions.

Advanced Analytical Methodologies for 3 Chloro 5 Methylthio Phenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenolic compounds, providing the necessary separation from potential interferences. Both gas and liquid chromatography, coupled with mass spectrometry, are powerful tools for the selective and sensitive determination of 3-Chloro-5-(methylthio)phenol.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like phenols and their derivatives. thermofisher.comchromatographyonline.com For the analysis of this compound, a capillary column with a low-polarity stationary phase, such as a 5% diphenyl/95% dimethyl polysiloxane phase, is often employed. thermofisher.com This type of column provides excellent separation of phenolic analytes. thermofisher.com

The typical GC-MS method involves a splitless injection of the sample extract onto the column. chromatographyonline.com The oven temperature is programmed to start at a low temperature, hold for a period, and then ramp up to a higher temperature to ensure the separation of compounds with different boiling points. chromatographyonline.com The mass spectrometer is operated in either full-scan mode to identify unknown compounds or selected-ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. chromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting |

|---|---|

| Injector | 1 µL splitless injection at 200 °C |

| GC Column | 30m x 0.25mm x 0.25 µm with a 10 m guard column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 40 °C, hold for 6 min; ramp at 8 °C/min to 250 °C |

| Mass Spectrometer | Full Scan: 45–350 amu |

This table is based on a method for determining phenols in drinking water and provides a general framework that can be adapted for this compound. chromatographyonline.com

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including phenols that may not be sufficiently volatile for GC analysis. epa.gov Reverse-phase HPLC is a common approach for the separation of phenolic compounds. epa.gov

In a typical HPLC method for phenols, a C18 column is used with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often acidified. epa.govnih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with varying polarities. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance. epa.govnih.gov

Table 2: Example HPLC Conditions for Phenol (B47542) Analysis

| Parameter | Setting |

|---|---|

| Column | Waters XTerra RP(18) (150 mm x 4.6 mm i.d., particle size 5 µm) |

| Mobile Phase | Acetonitrile-methanol-0.01 M oxalic acid (40:10:50 v/v), pH 2.00 |

| Flow Rate | 1.0 mL/minute |

| Detection | UV at 350 nm |

| Injection Volume | 20 µL |

The conditions presented are for a specific matrix metalloproteinase inhibitor but illustrate a typical reversed-phase HPLC setup that can be adapted for phenolic compounds. nih.gov

While reversed-phase liquid chromatography (RPLC) is the standard for many phenolic compounds, hydrophilic interaction liquid chromatography (HILIC) offers an alternative for more polar analytes. nih.govmdpi.com RPLC separates compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the nonpolar stationary phase. nih.govnih.gov

HILIC, on the other hand, uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. mdpi.com This technique is well-suited for the retention and separation of hydrophilic compounds that are not well-retained in RPLC. mdpi.com For a compound like this compound, which has both polar and nonpolar characteristics, the choice between RPLC and HILIC would depend on the specific analytical requirements and the nature of other compounds in the sample.

Sample Preparation and Extraction Protocols (e.g., Solid-Phase Extraction)

Effective sample preparation is crucial for the successful analysis of this compound, especially in complex matrices like environmental water samples. Solid-phase extraction (SPE) is a widely adopted technique for the pre-concentration and clean-up of phenolic compounds from aqueous samples. chromatographyonline.comepa.govthermofisher.com

The general SPE procedure for phenols involves passing a water sample, which has been acidified to a pH of ≤ 2, through a cartridge containing a sorbent material. chromatographyonline.comepa.gov Polystyrene-divinylbenzene is a common sorbent for this purpose. chromatographyonline.com After the analytes are adsorbed onto the sorbent, the cartridge is washed to remove interferences, and then the target compounds are eluted with a small volume of an organic solvent like dichloromethane. chromatographyonline.com The resulting extract can then be concentrated and analyzed by GC-MS or HPLC. chromatographyonline.com

Table 3: Generalized Solid-Phase Extraction Protocol for Phenols in Water

| Step | Procedure |

|---|---|

| Sample Pre-treatment | Acidify 1 L of water sample to pH ≤ 2 with HCl. chromatographyonline.com |

| Cartridge Conditioning | Rinse the SPE cartridge with dichloromethane, followed by methanol, and then acidified water. thermofisher.com |

| Sample Loading | Pass the water sample through the cartridge at a controlled flow rate. thermofisher.com |

| Cartridge Drying | Dry the cartridge under a stream of nitrogen or by vacuum. chromatographyonline.comthermofisher.com |

| Elution | Elute the retained phenols with dichloromethane. chromatographyonline.com |

| Concentration | Concentrate the eluate to a final volume of 1 mL. chromatographyonline.com |

This protocol is based on established EPA methods for the determination of phenols in drinking water. chromatographyonline.comepa.govthermofisher.com

Derivatization Strategies for Enhanced Analytical Detection and Sensitivity

For GC-MS analysis, derivatization can be employed to improve the volatility and thermal stability of phenolic compounds, leading to better chromatographic peak shapes and increased sensitivity. nih.gov Derivatization involves a chemical reaction to convert the polar hydroxyl group of the phenol into a less polar, more volatile derivative.

A common derivatization agent for phenols is trimethylsilyl-N,N-dimethylcarbamate (TMSDMC), which reacts with the phenolic compounds to form trimethylsilyl (B98337) derivatives. nih.gov This reaction is often rapid and can be performed at room temperature. nih.gov Another approach involves derivatization with reagents like pentafluorobenzyl bromide, which can enhance sensitivity when using an electron capture detector (ECD). nih.gov For some analyses, derivatization with acetic anhydride (B1165640) has also been utilized. dphen1.com

Addressing Analytical Challenges in Complex Environmental and Chemical Matrices

The analysis of this compound in complex matrices, such as industrial effluents or biological samples, presents several challenges. dphen1.commdpi.com Matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte, can lead to inaccurate quantification. mdpi.com

To mitigate these challenges, several strategies can be employed. Thorough sample clean-up, for instance through SPE, is essential to remove interfering substances. mdpi.com The use of internal standards, which are compounds with similar chemical properties to the analyte but are not present in the sample, can help to correct for matrix effects and variations in sample preparation and instrument response. chromatographyonline.com Additionally, issues such as analyte degradation due to pH changes or enzymatic activity must be considered, and sample handling and storage conditions should be optimized to ensure analyte stability. mdpi.com In GC-MS analysis, contamination of the inlet or column can lead to a decrease in signal intensity, necessitating regular maintenance. chromforum.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-(methylthio)phenol, and how can reaction conditions be optimized?

- Methodological Answer : A viable route involves nucleophilic aromatic substitution of 3,5-dichlorophenol with sodium methylthiolate. Optimization includes using anhydrous tetrahydrofuran (THF) as the solvent, maintaining temperatures below 0°C to minimize side reactions, and employing a Grignard reagent (e.g., isopropylmagnesium chloride) to activate the substrate . Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity. Yield improvements (e.g., 69% in optimized conditions) require strict control of stoichiometry and exclusion of moisture .

Q. What analytical techniques are most effective for quantifying this compound in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred due to the compound’s chlorinated and sulfur-containing moieties. Use a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) and helium carrier gas. Calibrate with 3-chlorophenol as a reference standard (retention time adjustment ±0.2 min) . For aqueous samples, solid-phase extraction (C18 cartridges) with methanol elution improves detection limits (0.1 ppb). Validate recovery rates using spiked matrices .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (11–13 mil thickness; 1-hour breakthrough time) for routine handling and butyl rubber gloves (>4-hour resistance) during spills . Work under a fume hood to prevent inhalation. Store at 0–6°C in amber glass bottles to avoid photodegradation. Emergency protocols should include immediate decontamination with 5% sodium bicarbonate for skin contact .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity values for this compound across studies?

- Methodological Answer : Apply systematic literature screening (e.g., ATSDR’s two-step process: title/abstract review followed by full-text analysis) to identify high-confidence data . Replicate conflicting studies under standardized conditions (e.g., OECD Test Guideline 423 for acute oral toxicity). Assess variables like solvent choice (DMSO vs. saline) and metabolic activation (S9 liver fractions) to isolate confounding factors . Use meta-analysis tools (e.g., RevMan) to statistically harmonize LD₅₀ values .

Q. What are the key considerations for designing in vitro metabolic studies of this compound?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) at 37°C, monitoring sulfoxidation of the methylthio group via LC-MS/MS. Use NADPH (1 mM) as a cofactor and inhibit cytochrome P450 isoforms (e.g., CYP2C9 with sulfaphenazole) to identify metabolic pathways . For quantification, employ a stable isotope-labeled internal standard (e.g., ³⁴S-labeled analog) to correct matrix effects .

Q. How does the methylthio substituent influence the chemical reactivity of this compound compared to other chlorophenols?

- Methodological Answer : The methylthio group (-SMe) is electron-donating, increasing aromatic ring electron density and directing electrophilic substitution to the para position relative to the hydroxyl group. Compare reaction kinetics with 3-chloro-5-methoxyphenol using Hammett substituent constants (σₚ = -0.60 for -SMe vs. -0.27 for -OMe). Conduct competitive Friedel-Crafts alkylation assays to quantify relative activation .

Q. What strategies can mitigate interference from co-eluting compounds when analyzing this compound by GC-MS?

- Methodological Answer : Employ selective ion monitoring (SIM) targeting m/z 174 (Cl⁻ fragment) and m/z 126 (methylthio moiety). Use a polar stationary phase (e.g., DB-WAX) to separate co-eluting chlorophenols. Confirm peak identity via tandem MS (MRM transition 174→126) . For complex matrices, derivatize with BSTFA to enhance volatility and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.